molecular formula C26H25NO4 B3245467 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid CAS No. 1691861-88-7

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

Cat. No. B3245467
CAS RN: 1691861-88-7
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-UHFFFAOYSA-N
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Description

The compound “4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid” is a type of unnatural amino acid . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . More details about the synthesis process can be found in the paper titled "Convenient and simple synthesis of N-{ [(9H-fluoren-9-yl)methoxy …" .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code and SMILES string . The InChI code provides a standard way to encode the molecular structure using text, while the SMILES string is a line notation for describing the structure of chemical species .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its use as an unnatural amino acid . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using its molecular weight, empirical formula, and other related information . The empirical formula of this compound is C23H27NO4, and its molecular weight is 381.46 .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

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